4-Deoxyannomontacin Outperforms Doxorubicin in Androgen-Independent Prostate Cancer Cells by Over 30-Fold
In a direct head-to-head comparison using the XTT cell viability assay, the synthetic C-10 epimer mixture of 4-DAN (1-R/S) demonstrated substantially greater potency than the clinical chemotherapeutic doxorubicin against both androgen-dependent (LNCaP) and androgen-independent (PC-3) human prostate cancer cell lines [1]. The differential was most pronounced in the aggressive, androgen-independent PC-3 line, where 4-DAN was approximately 30-fold more potent than doxorubicin. This comparison is especially meaningful because doxorubicin is a standard-of-care agent, making the potency advantage directly interpretable for drug discovery prioritization [1].
| Evidence Dimension | Cytotoxicity (IC50) against human prostate cancer cell lines |
|---|---|
| Target Compound Data | 4-DAN (1-R/S epimer mixture): LNCaP IC50 = 0.27 μM; PC-3 IC50 = 0.075 μM |
| Comparator Or Baseline | Doxorubicin: LNCaP IC50 = 0.71 μM; PC-3 IC50 = 2.3 μM |
| Quantified Difference | 4-DAN is ~2.6-fold more potent in LNCaP and ~30.7-fold more potent in PC-3 cells |
| Conditions | XTT cell viability assay, 48 h treatment; LNCaP (androgen-dependent) and PC-3 (androgen-independent) human prostate cancer cell lines |
Why This Matters
This direct comparison against a clinical standard provides procurement justification: 4-DAN is not merely 'potent' but demonstrates cell-type-specific superiority over doxorubicin, particularly in the harder-to-treat androgen-independent PC-3 model, making it a preferred positive control or lead scaffold for prostate cancer drug discovery programs.
- [1] Gonzalez Periche P, et al. Synthesis of carbohydrate analogues of the THF-acetogenin 4-deoxyannomontacin and their cytotoxicity against human prostate cancer cell lines. Carbohydr Res. 2022 Nov;521:108671. Table 2. View Source
